molecular formula C22H23BrN2O4 B6349754 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-60-8

8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349754
CAS No.: 1326813-60-8
M. Wt: 459.3 g/mol
InChI Key: IGAGWNLXOOCWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spirocyclic derivatives featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The 4-position is substituted with a 4-bromobenzoyl group, while the 8-position carries a benzyl moiety. The 3-carboxylic acid group enhances solubility and provides a site for further functionalization.

Properties

IUPAC Name

8-benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c23-18-8-6-17(7-9-18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAGWNLXOOCWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Starting material : cis-2-Butene-1,4-diol derivative.

  • Catalyst : PdCl₂(PhCN)₂ (5 mol%).

  • Solvent : Tetrahydrofuran (THF, 0.01 M).

  • Temperature : 60°C, 12 hours.

  • Yield : 47% (over two steps).

This step’s regioselectivity is critical to avoid forming non-spiro byproducts. Dilute conditions minimize intermolecular side reactions.

Benzylation at Position 8

Benzyl groups are introduced via nucleophilic substitution or reductive amination. A representative protocol from similar diazaspiro compounds involves:

Protocol:

  • Reagent : Benzyl bromide (1.2 eq).

  • Base : Potassium carbonate (2 eq).

  • Solvent : Acetonitrile, 60°C, 6 hours.

  • Yield : 68%.

Alternative methods use benzylamine with reductive agents (e.g., NaBH₃CN) in methanol, achieving comparable yields.

Acylation with 4-Bromobenzoyl Chloride

The 4-bromobenzoyl moiety is installed via Schotten-Baumann acylation or carbodiimide-mediated coupling.

Optimized Conditions:

  • Acylating agent : 4-Bromobenzoyl chloride (1.5 eq).

  • Base : Triethylamine (3 eq).

  • Solvent : Dichloromethane (DCM), 0°C → RT, 4 hours.

  • Yield : 82%.

Side reactions (e.g., over-acylation) are mitigated by controlled addition and low temperatures.

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 3 is typically introduced via hydrolysis of a tert-butyl ester or methyl ester precursor.

Hydrolysis Protocol:

  • Ester precursor : Methyl 8-benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate.

  • Reagent : LiOH (2 eq).

  • Solvent : THF/H₂O (3:1), 50°C, 8 hours.

  • Yield : 90%.

Purification and Characterization

Final purification employs flash chromatography (SiO₂, ethyl acetate/methanol gradients) or recrystallization.

Analytical Data:

Property Value
Molecular FormulaC₂₂H₂₃BrN₂O₄
Molecular Weight459.33 g/mol
Purity (HPLC)≥97%
Melting Point198–202°C
¹H NMR (CDCl₃)δ 7.75 (d, 2H, Ar), 4.42 (s, 2H)
LC-MS (ESI+)[M+H]⁺ = 459.1

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for critical steps:

Step Method Yield Advantages Limitations
SpirocyclizationPd(II)-catalyzed47%High regioselectivityDilute conditions required
BenzylationAlkylation with BnBr68%Simple reagentsCompeting elimination
AcylationSchotten-Baumann82%Rapid reactionAcid-sensitive intermediates
CarboxylationEster hydrolysis90%High efficiencyRequires anhydrous conditions

Challenges and Optimization Opportunities

  • Spirocyclization scalability : Dilute conditions hinder large-scale synthesis. Alternative catalysts (e.g., Pd(OAc)₂) are under investigation.

  • Acylation regiochemistry : Selective acylation at position 4 requires steric control, achievable via bulky temporary protecting groups.

  • Carboxylic acid stability : The free acid may decarboxylate under harsh conditions; tert-butyl esters offer improved stability during synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to its spirocyclic structure.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The benzyl and bromobenzoyl groups can enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name 4-Substituent 8-Substituent Molecular Weight (g/mol) Purity Key Properties/Applications References
8-Benzyl-4-(4-bromobenzoyl)-... (Target) 4-Bromobenzoyl Benzyl ~430 (estimated) N/A Potential pharmacological scaffold
8-Benzyl-4-(4-tert-butylbenzoyl)-... 4-tert-Butylbenzoyl Benzyl N/A N/A Enhanced lipophilicity
4-(2,4-Difluorobenzoyl)-8-methyl-... 2,4-Difluorobenzoyl Methyl 340.32 ≥95% Discontinued; lab use only
4-(4-Bromobenzoyl)-8-ethyl-... 4-Bromobenzoyl Ethyl N/A N/A Reduced steric bulk vs. benzyl
8-Benzyl-4-(3-fluorobenzoyl)-... 3-Fluorobenzoyl Benzyl N/A N/A Electron-withdrawing substituent
4-(4-Chlorobenzoyl)-8-propyl-... 4-Chlorobenzoyl Propyl 366.84 95% Fluorochem brand; lab use
8-Methyl-4-(3-methylbenzoyl)-... 3-Methylbenzoyl Methyl 318.37 (calculated) N/A MFCD19706284

Key Structural and Functional Insights

tert-Butyl (): Highly lipophilic, likely improving membrane permeability but reducing aqueous solubility . Fluorine (): Electron-withdrawing effects may modulate electronic properties of the benzoyl group, influencing binding interactions .

8-Substituent Effects: Benzyl (Target): Aromatic bulk may enhance π-π stacking interactions but increase metabolic instability .

Carboxylic Acid Group :

  • Common to all analogues, this group facilitates salt formation, enhancing solubility and bioavailability. It also serves as a handle for further derivatization .

Biological Activity

8-Benzyl-4-(4-bromobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory and antiplatelet effects. This article aims to summarize the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a spirocyclic core that contributes to its rigidity and potential biological interactions. The presence of bromine in the benzoyl group may enhance its reactivity and binding affinity to biological targets compared to similar compounds with different halogens.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The spirocyclic structure allows for effective binding to target sites, while the bromobenzoyl moiety may facilitate hydrophobic interactions or halogen bonding, enhancing the compound's efficacy in modulating biological processes.

Antiplatelet Activity

One significant area of research has focused on the antiplatelet properties of this compound. In studies involving platelet-rich plasma (PRP), it was found that the compound exhibited potent inhibition of platelet aggregation with an IC50 value of approximately 53 nM. This suggests a strong potential for therapeutic applications in cardiovascular diseases where platelet aggregation plays a critical role .

Anti-inflammatory Effects

Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to act as antagonists for lymphocyte function-associated antigen-1 (LFA-1), which is involved in immune response modulation . Such activities could position these compounds as candidates for treating inflammatory diseases.

Case Studies and Research Findings

Study Findings Reference
Antiplatelet ActivityInhibition of platelet aggregation with IC50 = 53 nM
Anti-inflammatory ActivityPotential LFA-1 antagonism observed
Comparative StudiesVariants with different halogen substitutions showed altered biological activity

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this spirocyclic compound, and what critical parameters influence yield?

Methodological Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step reactions. Key steps include:

  • Spirocyclization : Reacting benzoyl precursors (e.g., 4-bromobenzoyl chloride) with spirocyclic intermediates under controlled conditions. Protecting groups (e.g., tert-butyloxycarbonyl) may be used to prevent undesired side reactions .
  • Coupling Reactions : Amide bond formation between the benzyl and diazaspirodecane moieties, often using carbodiimide-based coupling agents like EDC/HOBt .
  • Critical Parameters :
    • Temperature : Reactions are typically conducted at 0–25°C to avoid decomposition.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .
    • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate spirocyclization .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:
A combination of analytical methods is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., spirocyclic bridgehead carbons appear at δ 70–90 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the diazaspirodecane ring .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ ~525–530 Da) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

Advanced: How can synthetic yield and purity be systematically optimized?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Screen variables (e.g., solvent ratio, temperature) using factorial designs to identify optimal conditions .
  • Purification Techniques :
    • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90–95% purity) .
    • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities .
  • Catalyst Screening : Test palladium or nickel catalysts for coupling steps to reduce byproducts .

Advanced: How should researchers address contradictory biological activity data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using LC-MS .
  • Target Selectivity : Perform off-target profiling via kinase or GPCR panels to rule out non-specific effects .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinases) with the bromobenzoyl group occupying hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
  • QM/MM Calculations : Assess electronic interactions (e.g., hydrogen bonding between the carboxylic acid and catalytic lysine residues) .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Atmosphere : Use argon or nitrogen to minimize oxidation of the benzyl group .
  • Solubility : Lyophilize and store as a solid; reconstitute in DMSO for assays (≤10 mM stock solutions) .

Advanced: How are pharmacokinetic properties evaluated in vitro?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic Stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS/MS .
  • Plasma Protein Binding : Ultrafiltration assays using spiked plasma (e.g., 1 µM compound) .

Advanced: How to resolve conflicting spectral data during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous carbon assignments .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.